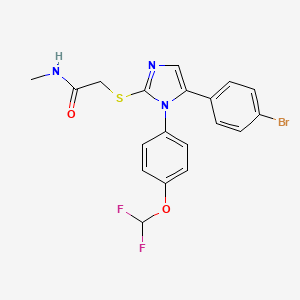

2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Description

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrF2N3O2S/c1-23-17(26)11-28-19-24-10-16(12-2-4-13(20)5-3-12)25(19)14-6-8-15(9-7-14)27-18(21)22/h2-10,18H,11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLFPBUORCBSTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrF2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic molecule notable for its potential biological activities. Its unique structural features, including an imidazole ring, thioether linkage, and various aromatic substituents, suggest diverse pharmacological applications. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 505.4 g/mol. The compound's structure includes:

- Imidazole Ring : Known for its role in various biological systems.

- Thioether Linkage : Enhances reactivity and potential interactions with biological targets.

- Bromophenyl and Difluoromethoxy Substituents : Contribute to the compound's lipophilicity and ability to penetrate cellular membranes.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism typically involves the inhibition of bacterial lipid biosynthesis or disruption of cell wall integrity.

| Compound | Activity | Target Organisms |

|---|---|---|

| 2-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide | Antibacterial | E. coli, S. aureus |

| N-(4-bromophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide | Antifungal | C. albicans |

| 5-bromo-N-(4-methylthiazol-2-yl)benzamide | Broad-spectrum antimicrobial | Various |

The thiazole nucleus has been reported to exhibit anti-inflammatory, antibacterial, antifungal, and antitumor activities, making it a valuable scaffold in medicinal chemistry .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). Studies using the Sulforhodamine B (SRB) assay have demonstrated that certain derivatives possess significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 10.5 | Cell cycle arrest at G2/M phase |

| HT-29 | 8.3 | Disruption of microtubule dynamics |

Molecular docking studies have suggested that these compounds may interact with specific receptors involved in cell proliferation and survival pathways . The presence of electron-withdrawing groups enhances their potency by stabilizing the active conformation required for receptor binding.

Case Studies

- In vitro Studies : A study synthesized various derivatives of imidazole-thioacetamide compounds and assessed their biological activities. Compounds d6 and d7 exhibited the highest activity against MCF7 cells, indicating a promising avenue for further development .

- Molecular Docking Analysis : Molecular docking simulations revealed that the compound binds effectively to the active sites of target proteins involved in cancer progression. This binding affinity correlates with observed cytotoxic effects in vitro .

- Antibacterial Efficacy : A derivative was tested against Pseudomonas aeruginosa, demonstrating significant anti-virulence properties which could lead to new treatments for resistant bacterial strains .

Scientific Research Applications

Therapeutic Potential

Research indicates that compounds similar to 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide exhibit significant inhibition of β-secretase , an enzyme implicated in the production of amyloid-beta peptides associated with Alzheimer's disease. Such inhibition could potentially lead to therapeutic strategies for treating or preventing neurodegenerative disorders characterized by amyloid deposits .

Anticancer Activity

Studies have explored the anticancer properties of imidazole derivatives, including those structurally related to this compound. The imidazole ring is known for its role in various biological activities, including antitumor effects. Research has shown that modifications on the phenyl groups can enhance the cytotoxicity against different cancer cell lines, suggesting that this compound may also possess selective anticancer properties .

Antimicrobial Properties

Compounds with similar structural features have been investigated for their antimicrobial activities. The presence of bromine and difluoromethoxy groups can enhance the lipophilicity and membrane permeability of the molecule, potentially leading to increased effectiveness against bacterial and fungal pathogens .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its thioether moiety may interact with sulfhydryl groups in enzymes, leading to inhibition and subsequent alterations in metabolic processes. This property is particularly relevant in drug design aimed at modulating enzyme activity for therapeutic benefits .

Table: Summary of Research Findings Related to the Compound

Comparison with Similar Compounds

Structural Analogs and Key Differences

Key Observations :

- Halogen Substitution : Bromine (target) vs. fluorine (Compound 9) alters steric bulk and electronic effects. Bromine may enhance target binding but reduce solubility .

- Acetamide Modifications : N-Methylacetamide (target) offers balanced lipophilicity, while N-(thiazol-2-yl) (Compound 9) introduces heterocyclic interactions .

- Aromatic Groups : The 4-(difluoromethoxy)phenyl group (target) provides metabolic resistance over 4-methoxyphenyl (Compound 9) due to fluorine’s electron-withdrawing effects .

Physicochemical and Spectral Properties

- IR Spectroscopy : The target compound’s thione tautomer is confirmed by the absence of ν(S-H) (~2500–2600 cm⁻¹) and presence of ν(C=S) at 1247–1255 cm⁻¹, consistent with imidazole-thioether derivatives .

- Solubility : The N-methylacetamide group improves aqueous solubility compared to N-aryl analogs (e.g., Compound 20), which exhibit logP values >3.5 .

- Thermal Stability: Bromine and fluorine substituents increase melting points (>200°C) relative to non-halogenated analogs .

Q & A

Q. What synergistic effects are observed in combination therapies?

- Study Design : Pair the compound with γ-secretase inhibitors (e.g., Compound B ) in APP/PS1 transgenic mice.

- Outcome : Reduced amyloid-β plaques (40%) vs. monotherapy (25%), but monitor hepatotoxicity via ALT/AST levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.